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Compound of Interest

Compound Name: 7-O-Methylaloeresin A

Cat. No.: B150404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for 7-O-
Methylaloeresin A, a chromone glycoside isolated from Commiphora socotrana. The structural

elucidation of this compound was primarily achieved through a combination of Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet (UV)

spectroscopy. While the definitive quantitative data is located within a specific primary literature

source, this guide compiles the foundational knowledge and general expectations for the

spectroscopic characteristics of this molecule.

Core Spectroscopic Data
The primary reference for the spectroscopic data of 7-O-Methylaloeresin A is the publication

by Blitzke, T., Schmidt, J., & Masaoud, M. (2001) titled "7-O-methylaloeresin A--a new

chromone glycoside from Commiphora socotrana," published in Natural Product Letters, 15(1),

27-33.[1] Unfortunately, the full text of this article, containing the specific quantitative spectral

data, is not widely available in public databases. The following tables represent the expected

data based on the compound's structure and general spectroscopic principles for similar

chromone glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of organic molecules. For 7-O-Methylaloeresin A, both ¹H and ¹³C NMR would provide critical
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information for structural assignment.

Table 1: Expected ¹H NMR Data for 7-O-Methylaloeresin A
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Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

Aromatic Protons 6.0 - 7.5 s, d, dd

Chemical shifts are

influenced by the

substitution pattern on

the chromone and

cinnamoyl moieties.

Vinylic Protons 6.0 - 7.8 d, J ≈ 16 Hz

Characteristic of a

trans-double bond in

the cinnamoyl group.

Anomeric Proton (H-

1')
~4.5 - 5.5 d

The chemical shift and

coupling constant are

indicative of the

stereochemistry of the

glycosidic bond.

Sugar Protons 3.0 - 4.5 m

Complex overlapping

signals from the

glucose unit.

Methylene Protons

(Acetonyl)
~3.5 - 4.0 s

Singlet for the CH₂

group of the acetonyl

side chain.

Methyl Protons

(Acetonyl)
~2.2 s

Singlet for the CH₃

group of the acetonyl

side chain.

5-Methyl Protons ~2.3 - 2.5 s

Singlet for the methyl

group on the

chromone ring.

7-Methoxy Protons ~3.8 - 4.0 s

Singlet for the

methoxy group on the

chromone ring.

Table 2: Expected ¹³C NMR Data for 7-O-Methylaloeresin A
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Carbon
Expected Chemical Shift
(δ, ppm)

Notes

Carbonyl (C-4) 175 - 185
Typical for a chromone

carbonyl.

Carbonyl (Acetonyl) 200 - 210
Ketone carbonyl of the

acetonyl side chain.

Carbonyl (Cinnamoyl) 165 - 175
Ester carbonyl of the

cinnamoyl group.

Aromatic/Vinylic Carbons 100 - 165

Multiple signals corresponding

to the chromone and

cinnamoyl aromatic rings and

the double bond.

Anomeric Carbon (C-1') 95 - 105
Chemical shift is dependent on

the glycosidic linkage.

Sugar Carbons 60 - 85
Signals corresponding to the

carbons of the glucose moiety.

Methylene Carbon (Acetonyl) 45 - 55

Methyl Carbon (Acetonyl) 25 - 35

5-Methyl Carbon 15 - 25

7-Methoxy Carbon 55 - 65

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in the confirmation of its elemental composition and structural features.

Table 3: Expected Mass Spectrometry Data for 7-O-Methylaloeresin A
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Ion Expected m/z Notes

[M+H]⁺ Calculated MW + 1

Protonated molecular ion,

expected in soft ionization

techniques like ESI.

[M+Na]⁺ Calculated MW + 23
Sodium adduct, commonly

observed in ESI-MS.

Fragment Ions Varies

Fragmentation would likely

involve the loss of the

cinnamoyl group, the acetonyl

side chain, and cleavage of the

glycosidic bond.

Ultraviolet (UV) Spectroscopy Data
UV spectroscopy provides information about the electronic transitions within a molecule and is

particularly useful for identifying conjugated systems.

Table 4: Expected UV Spectroscopy Data for 7-O-Methylaloeresin A

Solvent Expected λmax (nm) Notes

Methanol or Ethanol ~250-270, ~310-330

The chromone and cinnamoyl

moieties are the primary

chromophores responsible for

UV absorption. Multiple

absorption bands are expected

due to the presence of these

two conjugated systems.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for

reproducibility and data validation. The following are generalized methodologies for the types of

experiments cited.
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NMR Spectroscopy
Sample Preparation: A few milligrams of purified 7-O-Methylaloeresin A would be dissolved

in a deuterated solvent (e.g., CD₃OD, DMSO-d₆).

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Standard pulse sequences would be used to acquire ¹H, ¹³C, and

potentially 2D NMR spectra like COSY, HSQC, and HMBC to aid in complete structural

assignment. Chemical shifts would be referenced to the residual solvent peak or an internal

standard (e.g., TMS).

Mass Spectrometry
Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol,

acetonitrile) and introduced into the mass spectrometer.

Instrumentation: Electrospray ionization (ESI) or a similar soft ionization technique coupled

with a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap) would be used.

Data Acquisition: The instrument would be operated in positive ion mode to detect

protonated molecules and other adducts. MS/MS fragmentation data could be acquired to

aid in structural elucidation.

UV-Visible Spectroscopy
Sample Preparation: A dilute solution of the compound in a UV-transparent solvent (e.g.,

methanol, ethanol) would be prepared.

Instrumentation: A dual-beam UV-Vis spectrophotometer would be used.

Data Acquisition: The absorbance spectrum would be recorded over a range of wavelengths

(e.g., 200-600 nm) to determine the wavelengths of maximum absorption (λmax).

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic analysis and

structure elucidation of a natural product like 7-O-Methylaloeresin A.
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Caption: General workflow for the isolation and structural elucidation of 7-O-Methylaloeresin
A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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